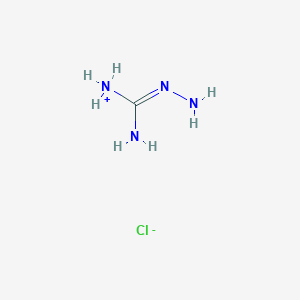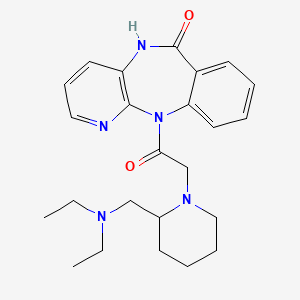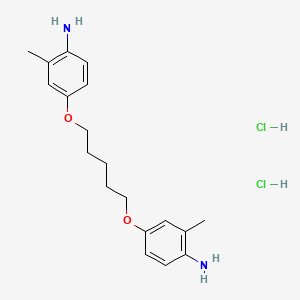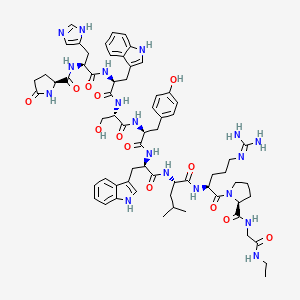
Aminoguanidine hydrochloride
Overview
Description
Aminoguanidine hydrochloride, also known as Guanylhydrazine hydrochloride, is a compound with the linear formula NH2NHC(=NH)NH2·HCl . It is reported to inhibit both constitutive and inducible nitric oxide synthetase .
Synthesis Analysis
The synthesis of this compound has been reported in a study involving the preparation of a series of 2,n-pyridinedicarboxylate salts of aminoguanidine .Molecular Structure Analysis
The crystal structure of this compound has been investigated using the Fourier and least squares method. Its crystals are monoclinic, and the guanidine part of the aminoguanidinium ion is planar .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point of 161.0 to 167.0 °C .Scientific Research Applications
Inhibition of Advanced Glycation Endproducts (AGEs) Formation
Aminoguanidine is known for its ability to prevent the formation of AGEs by rapidly reacting with alpha, beta-dicarbonyl compounds like methylglyoxal and glyoxal. This action has been explored for its potential in inhibiting disease mechanisms, especially vascular complications in diabetes. However, clinical trials have raised safety concerns, highlighting the importance of further research into its application for diabetic nephropathy and other AGE-related disorders (Thornalley, 2003).
DNA Damage by Free Radical Production
Research has shown that aminoguanidine can cause damage to DNA when combined with transition metals like Fe+3, suggesting a dual role in both therapeutic applications and potential risks. This finding emphasizes the complexity of aminoguanidine's effects and the need for careful consideration in clinical applications (Suji & Sivakami, 2006).
Protective Effects Against Radiation-Induced Damage
Aminoguanidine has demonstrated protective effects against small-bowel damage from radiation, attributed to its antioxidant properties rather than inhibition of nitric oxide production. This suggests its potential as a protective agent for patients undergoing pelvic and abdominal radiotherapies (Huang et al., 2009).
Therapeutic Potential in Diabetic Retinopathy
The drug has been shown to prevent basement membrane lesions in diabetic retinopathy by inhibiting AGEs. This suggests a significant role for AGEs in the pathogenesis of diabetic retinopathy and highlights aminoguanidine's potential as a therapeutic agent (Gardiner, Anderson, & Stitt, 2003).
Antioxidant and Anti-inflammatory Effects
Aminoguanidine's antioxidant capacity has been validated in studies showing its efficacy in protecting boar spermatozoa against oxidative stress, indicating broader implications for its use in biological preservation and therapeutic interventions (Pintus et al., 2018).
Modulation of Nitric Oxide Production
Studies have also focused on aminoguanidine's role in modulating nitric oxide production, demonstrating its complex effects on infection and inflammation, which may have implications for treating various diseases including ocular infections with herpes simplex virus (Benencia et al., 2001).
Mechanism of Action
Target of Action
Aminoguanidine hydrochloride, also known as Pimagedine, primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS), and diamine oxidase . It also inhibits the formation of advanced glycosylation end-products (AGEs) . These targets play crucial roles in various biological processes. For instance, iNOS is involved in the production of nitric oxide, a key player in immune response and inflammation .
Mode of Action
This compound acts by inhibiting the formation of AGEs and the activity of iNOS . It interacts with reactive species like 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles . This action reduces the levels of AGEs, which are associated with the pathogenesis of several conditions, including diabetic complications and cardiovascular changes in aging .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting iNOS, it modulates the nitric oxide pathway, impacting immune response and inflammation . Its interaction with reactive species alters the glycation pathway, reducing the formation of AGEs . These changes can have downstream effects on various cellular processes, including oxidative stress and inflammation .
Pharmacokinetics
The elimination of this compound is dependent on renal function . In a study involving chronic renal failure patients maintained on hemodialysis, each patient received 300 mg of this compound during both an interdialytic and an intradialytic period . The compound’s half-life in the body is approximately 6-8 hours, and around 4.4 hours in individuals with normal kidney function .
Result of Action
The inhibition of AGE formation and iNOS activity by this compound can lead to several molecular and cellular effects. It has been shown to have antioxidant properties, protecting various cells and tissues from oxidative stress . In addition, it has a dose-dependent inhibitory effect on apoptosis induced by certain compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by the patient’s renal function . Moreover, the compound’s effectiveness can be influenced by the presence of reactive species in the body, which it interacts with to inhibit AGE formation
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Aminoguanidine hydrochloride interacts with various enzymes and proteins in biochemical reactions. It selectively inhibits inducible nitric oxide synthase and scavenges reactive oxygen species . This makes it an antioxidant agent that protects various cells and tissues from oxidative stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce tissue AGE levels and retard the development of neuropathy, retinopathy, and nephropathy in experimental models of diabetes . It also has a dose-dependent inhibitory effect on apoptosis induced by Doxorubicin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression. It reduces levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls . These reactive species are converted to less reactive heterocycles by this condensation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to reduce tissue AGE levels and retard the development of neuropathy, retinopathy, and nephropathy in experimental models of diabetes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to have beneficial effects in ameliorating or preventing complications caused by experimental diabetes and aging
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase
properties
IUPAC Name |
amino(diaminomethylidene)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDZFAGVPPMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH+]N)(N)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-17-4 (Parent) | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
110.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16139-18-7, 1937-19-5 | |
| Record name | Aminoguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16139-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoguanidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimagedine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbazamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)





![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)


